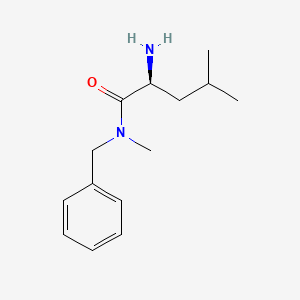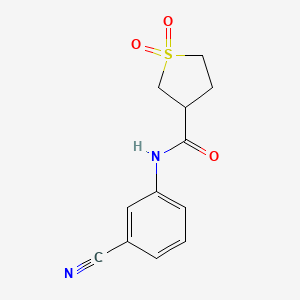
(S)-2-Amino-N-benzyl-n,4-dimethylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-benzyl-n,4-dimethylpentanamide is a chiral amide compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a benzyl group, and a dimethylpentanamide backbone. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-benzyl-n,4-dimethylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-amino-4-methylpentanoic acid and benzylamine.
Amidation Reaction: The key step in the synthesis is the amidation reaction, where the carboxylic acid group of (S)-2-amino-4-methylpentanoic acid reacts with benzylamine to form the amide bond. This reaction is often catalyzed by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to enhance the efficiency of the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-N-benzyl-n,4-dimethylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted amides or amines.
Scientific Research Applications
(S)-2-Amino-N-benzyl-n,4-dimethylpentanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-benzyl-n,4-dimethylpentanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
®-2-Amino-N-benzyl-n,4-dimethylpentanamide: The enantiomer of the compound with the ® configuration.
N-Benzyl-2-amino-4-methylpentanamide: A structural analog lacking the stereochemistry.
2-Amino-N-benzylpentanamide: A simpler analog without the dimethyl substitution.
Uniqueness: (S)-2-Amino-N-benzyl-n,4-dimethylpentanamide is unique due to its specific stereochemistry and the presence of both benzyl and dimethyl groups. These structural features contribute to its distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
(2S)-2-amino-N-benzyl-N,4-dimethylpentanamide |
InChI |
InChI=1S/C14H22N2O/c1-11(2)9-13(15)14(17)16(3)10-12-7-5-4-6-8-12/h4-8,11,13H,9-10,15H2,1-3H3/t13-/m0/s1 |
InChI Key |
RLBDAOSSJZBCNF-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N(C)CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)CC(C(=O)N(C)CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)










![N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14914248.png)
![2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14914249.png)
